![molecular formula C14H12F3N7 B2473765 3-[3-[Metil-[4-(trifluorometil)pirimidin-2-il]amino]azetidin-1-il]pirazina-2-carbonitrilo CAS No. 2380100-98-9](/img/structure/B2473765.png)

3-[3-[Metil-[4-(trifluorometil)pirimidin-2-il]amino]azetidin-1-il]pirazina-2-carbonitrilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

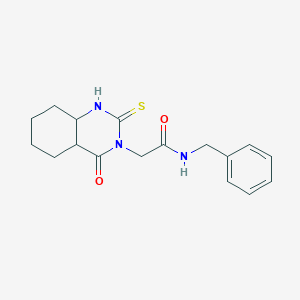

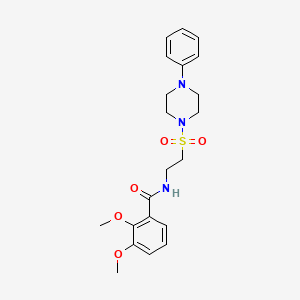

The compound you mentioned contains several structural components including a pyrimidine ring, a trifluoromethyl group, an azetidine ring, and a pyrazine ring . Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 in the ring . The trifluoromethyl group is a functional group in organofluorines that has the formula -CF3 . Azetidine is a saturated heterocycle, containing three carbon atoms and one nitrogen atom . Pyrazine is a heterocyclic aromatic organic compound with the chemical formula C4H4N2 .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent rings and functional groups . The exact structure could be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by factors such as its molecular structure, polarity, and the presence of functional groups . These properties could include its melting point, boiling point, solubility, and reactivity .Aplicaciones Científicas De Investigación

- Imatinib es un inhibidor de la tirosina quinasa utilizado principalmente para tratar la leucemia mieloide crónica (LMC) y los tumores del estroma gastrointestinal (GIST). Se dirige específicamente a la proteína de fusión BCR-ABL en la LMC y al receptor KIT en los GIST, inhibiendo sus vías de señalización aberrantes .

- Más allá de la LMC y los GIST, Imatinib ha demostrado ser prometedor en el tratamiento de otras enfermedades impulsadas por quinasas, que incluyen dermatofibrosarcoma protuberans (DFSP), síndrome hipereosinofílico (HES) y mastocitosis sistémica (SM) .

- Las propiedades antiinflamatorias de Imatinib han llamado la atención. Puede desempeñar un papel en la regulación de la inflamación central y el control de los procesos de inflamación cerebral .

- Algunos estudios sugieren que Imatinib puede tener efectos cardioprotectores. Podría potencialmente prevenir la fibrosis cardíaca y mejorar la función cardíaca .

Tratamiento del cáncer (leucemia y tumores del estroma gastrointestinal)

Otras enfermedades impulsadas por quinasas

Trastornos inflamatorios

Aplicaciones cardiovasculares

Reprogramación de fármacos y más allá de la oncología

Mecanismo De Acción

Target of Action

Similar compounds, such as imatinib, are known to inhibit the activity oftyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades, and they play a vital role in regulating normal cell processes.

Mode of Action

Drawing parallels from imatinib, it can be inferred that the compound might bind to an inactive domain of its target through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . This binding could inhibit the activity of the target enzyme, leading to a disruption in the signal transduction cascade.

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

It has been suggested that molecules with a -CF3 group, like this compound, can exhibit improved drug potency toward reverse transcriptase enzyme inhibition . This is achieved by lowering the pKa of the cyclic carbamate through a key hydrogen bonding interaction with the protein .

Cellular Effects

It has been found that similar compounds can incite the mitochondrial apoptotic pathway by up-regulating Bax and down-regulating Bcl2, eventually leading to the activation of Caspase 3 in HT-29 cells and initiation of cell death via the mitochondrial apoptotic pathway .

Molecular Mechanism

It is suggested that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

3-[3-[methyl-[4-(trifluoromethyl)pyrimidin-2-yl]amino]azetidin-1-yl]pyrazine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3N7/c1-23(13-21-3-2-11(22-13)14(15,16)17)9-7-24(8-9)12-10(6-18)19-4-5-20-12/h2-5,9H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFHGFJDYDYYFEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CN(C1)C2=NC=CN=C2C#N)C3=NC=CC(=N3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3N7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,3,3-Trifluoro-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}propan-1-one](/img/structure/B2473683.png)

![Racemic-(2R,5R)-Tert-Butyl 2-(Hydroxymethyl)-1-Oxa-7-Azaspiro[4.4]Nonane-7-Carboxylate](/img/structure/B2473685.png)

![(2E)-N-[4-(acetylamino)phenyl]-3-(2H-chromen-3-yl)prop-2-enamide](/img/structure/B2473687.png)

![5-[4-(4-Chlorobenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile](/img/structure/B2473690.png)

![2-(2-Methoxyethyl)-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2473693.png)

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2473702.png)

![N-{4,6-bis[4-(tert-butyl)phenoxy]-2-pyrimidinyl}-4-methoxybenzenesulfonamide](/img/structure/B2473704.png)

![6-ethyl-2-methyl-N-(pyridin-3-ylmethyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2473705.png)